molecular formula C14H22N2O3 B14609315 2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate CAS No. 60809-97-4

2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate

Cat. No.: B14609315
CAS No.: 60809-97-4
M. Wt: 266.34 g/mol
InChI Key: WSMXAAHJZSNVRR-UHFFFAOYSA-N
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Description

2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical synthesis, due to their versatile chemical properties. This particular compound is of interest due to its unique structure, which combines a hydroxyethyl group with an ethyl(phenyl)amino propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate typically involves the reaction of 3-[ethyl(phenyl)amino]propylamine with ethylene carbonate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as methanol or ethanol. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of catalysts, such as metal oxides, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the ethyl(phenyl)amino group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate with similar chemical properties.

    Phenyl carbamate: Contains a phenyl group, similar to the ethyl(phenyl)amino group in the target compound.

    Hydroxyethyl carbamate: Contains a hydroxyethyl group, similar to the target compound.

Uniqueness

2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

60809-97-4

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

2-hydroxyethyl N-[3-(N-ethylanilino)propyl]carbamate

InChI

InChI=1S/C14H22N2O3/c1-2-16(13-7-4-3-5-8-13)10-6-9-15-14(18)19-12-11-17/h3-5,7-8,17H,2,6,9-12H2,1H3,(H,15,18)

InChI Key

WSMXAAHJZSNVRR-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC(=O)OCCO)C1=CC=CC=C1

Origin of Product

United States

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